molecular formula C16H19N5OS B12242286 2-{4-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole

2-{4-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole

Cat. No.: B12242286
M. Wt: 329.4 g/mol
InChI Key: LIMOQCPXTJPAMT-UHFFFAOYSA-N
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Description

2-{4-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole is a heterocyclic compound that combines the structural features of thiadiazole, piperazine, and benzoxazole. These types of compounds are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole typically involves multi-step procedures. One common approach is to start with the preparation of the thiadiazole ring, followed by the introduction of the piperazine moiety, and finally, the formation of the benzoxazole ring. The reaction conditions often involve the use of specific reagents and catalysts to facilitate each step.

Industrial Production Methods

Industrial production methods for such compounds may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring.

Scientific Research Applications

2-{4-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is explored for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. These targets can include enzymes, receptors, and other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: This compound shares the piperazine and benzothiazole moieties but lacks the thiadiazole ring.

    4-(3-Chlorophenyl)piperazin-1-yl derivatives: These compounds have similar piperazine structures but different substituents on the aromatic ring.

Uniqueness

2-{4-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole is unique due to the presence of the thiadiazole ring, which can impart distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H19N5OS

Molecular Weight

329.4 g/mol

IUPAC Name

2-[4-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C16H19N5OS/c1-11(2)14-18-16(23-19-14)21-9-7-20(8-10-21)15-17-12-5-3-4-6-13(12)22-15/h3-6,11H,7-10H2,1-2H3

InChI Key

LIMOQCPXTJPAMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NSC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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